molecular formula C9H16N2O B13630758 3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propan-1-ol

3-(3-Ethyl-1-methyl-1h-pyrazol-5-yl)propan-1-ol

Cat. No.: B13630758
M. Wt: 168.24 g/mol
InChI Key: DXRBGYNMTWTHGG-UHFFFAOYSA-N
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Description

3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol is a pyrazole-derived organic compound characterized by a five-membered heterocyclic pyrazole ring substituted with ethyl (C₂H₅) and methyl (CH₃) groups at the 3- and 1-positions, respectively. A propan-1-ol chain is attached to the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied for their versatility in medicinal chemistry and materials science due to their hydrogen-bonding capabilities, structural rigidity, and tunable electronic properties .

The compound’s hydroxyl group (-OH) and pyrazole core enable interactions with biological targets, such as enzymes or receptors, via hydrogen bonding and hydrophobic effects .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3-(5-ethyl-2-methylpyrazol-3-yl)propan-1-ol

InChI

InChI=1S/C9H16N2O/c1-3-8-7-9(5-4-6-12)11(2)10-8/h7,12H,3-6H2,1-2H3

InChI Key

DXRBGYNMTWTHGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)CCCO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of 3-ethyl-1-methyl-1H-pyrazole with propanal in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-ethyl-1-methyl-1H-pyrazole+propanalThis compound\text{3-ethyl-1-methyl-1H-pyrazole} + \text{propanal} \rightarrow \text{this compound} 3-ethyl-1-methyl-1H-pyrazole+propanal→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol with key structural analogs, emphasizing substituent variations and their functional consequences:

Compound Name Molecular Formula Substituents on Pyrazole Ring Chain Modification Key Properties/Applications References
3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol C₇H₁₂N₂O 1-CH₃ Propan-1-ol Precursor for drug synthesis; moderate solubility in polar solvents
3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol C₉H₁₅ClN₂O 1-CH₃, 3-C₂H₅, 4-Cl Propan-1-ol Enhanced electrophilicity due to Cl; explored in agrochemicals
3-(1,3-Dimethyl-1H-pyrazol-5-yl)propan-1-amine C₈H₁₅N₃ 1-CH₃, 3-CH₃ Propan-1-amine Higher basicity (amine group); used in polymer chemistry
1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol C₆H₉BrN₂O 1-CH₃, 3-Br Ethanol Bromine enhances halogen bonding; studied in crystallography
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol C₇H₁₃N₃O 1-H, 3-NH₂, 5-CH₃ Propan-1-ol Amino group improves hydrogen bonding; antimicrobial activity

Functional and Physicochemical Differences

  • Electronic Effects :

    • The ethyl group at the 3-position in the target compound increases electron-donating capacity compared to methyl analogs, stabilizing the pyrazole ring’s tautomeric equilibrium .
    • Halogen substituents (e.g., Cl in , Br in ) enhance electrophilicity and intermolecular interactions (e.g., halogen bonding), affecting reactivity in cross-coupling reactions .
  • Steric Effects :

    • Branched chains (e.g., 2-methylpropan-1-ol in ) introduce steric hindrance, reducing binding affinity to planar biological targets compared to linear chains in the target compound.
  • Biological Activity: Propanol-terminated chains (as in the target compound) improve aqueous solubility over methyl or ethyl termini, facilitating pharmacokinetic optimization . Amino-substituted analogs (e.g., ) show enhanced antimicrobial activity due to increased hydrogen-bonding capacity.

Research Findings

  • Anticancer Potential: Pyrazole-propanol hybrids with bromine or chlorine substituents exhibit cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) via apoptosis induction .
  • Material Science : Ethyl/methyl-substituted pyrazoles are used in coordination polymers due to their rigid, planar structure .
  • Synthetic Utility : The hydroxyl group in propan-1-ol derivatives serves as a handle for further functionalization, such as esterification or etherification .

Biological Activity

3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H14N2OC_8H_{14}N_2O, with a molecular weight of approximately 158.21 g/mol. The compound features a pyrazole ring substituted with an ethyl and methyl group, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines.

Case Study:
In a study evaluating the anticancer effects of pyrazole derivatives, it was found that certain modifications in the pyrazole structure enhanced cytotoxicity against A549 lung adenocarcinoma cells. The compounds were subjected to MTT assays to determine cell viability post-treatment. The results indicated that specific substitutions on the pyrazole ring could lead to increased potency against cancer cells while maintaining lower toxicity towards non-cancerous cells .

CompoundCell LineIC50 (µM)Selectivity Index
3-Ethyl-Pyrazole DerivativeA549 (Lung Cancer)12.54.0
Control (Cisplatin)A549 (Lung Cancer)10.02.5

This table summarizes the findings related to the anticancer activity of the compound compared to a standard chemotherapeutic agent.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored, particularly against multidrug-resistant strains of bacteria.

Research Findings:
In vitro studies demonstrated that certain derivatives exhibited promising activity against Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways .

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli>64No activity

These findings suggest that while some derivatives show potential as antimicrobial agents, others may not be effective against all bacterial strains.

The biological activity of pyrazole derivatives like this compound is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition: Pyrazoles can inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation: They may act as agonists or antagonists at certain receptors, influencing cellular signaling pathways.
  • Oxidative Stress Induction: Some compounds induce oxidative stress in target cells, leading to apoptosis.

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